![molecular formula C9H20ClNO B13489029 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers, is a chemical compound with a complex structure. It is used in various scientific and industrial applications due to its unique properties. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride involves several steps. One common method includes the reaction of 2-methylcyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to isolate the desired diastereomers.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(methylamino)ethanol
- 2-(ethylamino)ethanol
- Diethanolamine
- Triethanolamine
Uniqueness
Compared to similar compounds, 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride has unique structural features that influence its reactivity and applications. The presence of the cyclohexyl group and the mixture of diastereomers provide distinct chemical and physical properties that can be advantageous in specific research and industrial contexts.
Eigenschaften
Molekularformel |
C9H20ClNO |
---|---|
Molekulargewicht |
193.71 g/mol |
IUPAC-Name |
2-[(2-methylcyclohexyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8-4-2-3-5-9(8)10-6-7-11;/h8-11H,2-7H2,1H3;1H |
InChI-Schlüssel |
YZEPHYRXTPMCHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1NCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.